N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine
Description
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is an aromatic amine derivative featuring a naphthalene core linked to a phenyl group substituted with a branched 6-methylheptyl chain. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, making it valuable in materials science and organic synthesis.
Properties
CAS No. |
53447-70-4 |
|---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[4-(6-methylheptyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-19(2)9-4-3-5-10-20-15-17-22(18-16-20)25-24-14-8-12-21-11-6-7-13-23(21)24/h6-8,11-19,25H,3-5,9-10H2,1-2H3 |
InChI Key |
KGLXVBCSZPHGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE typically involves the reaction of 1-naphthylamine with 4-isooctylphenyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as an additive in lubricants, antioxidants, and stabilizers for polymers and plastics.
Mechanism of Action
The mechanism of action of N-(4-ISOOCTYLPHENYL)-1-NAPHTHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 6-methylheptyl chain distinguishes this compound from other naphthalen-1-amine derivatives. Key comparisons include:
Key Observations :
- Lipophilicity : The branched alkyl chain in the target compound likely increases hydrophobicity compared to ethoxy or bromophenyl analogs.
Comparison :
- The target compound’s synthesis may involve alkylation of 4-aminophenyl precursors, similar to methods used for N-(4-tert-butylphenyl)naphthalen-1-amine .
- Branched alkyl chains, like 6-methylheptyl, may require specialized coupling agents to mitigate steric challenges.
Antimicrobial and Anti-Inflammatory Activity
- Pyrazole Derivatives : N-((3-(substituted phenyl)-1H-pyrazol-4-yl)methylene)naphthalen-1-amines exhibit anti-inflammatory and antimicrobial activities (e.g., 84% yield for 3a, MIC = 50–200 μg/mL) .
- Schiff Bases : (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine shows corrosion inhibition properties, attributed to electron donation via the aromatic system .
Target Compound’s Potential:
- The 6-methylheptyl group may enhance membrane permeability, improving bioavailability in biological applications.
Comparison :
- The target compound’s branched alkyl chain could improve solubility in organic solvents, aiding in thin-film deposition for optoelectronic devices.
Biological Activity
N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene core, substituted with a phenyl group and a branched alkyl chain. This structural configuration is significant as it influences the compound's interaction with biological targets.
Mechanisms of Biological Activity
- Cell Proliferation and Apoptosis :
- Signal Transduction Pathways :
- Phosphorylation Events :
Table 1: Summary of Biological Activities
Notable Research Findings
- A study on related phenyl-naphthalene derivatives indicated significant anti-proliferative effects on breast cancer cells, suggesting that structural modifications can enhance biological activity .
- Investigations into the mechanisms revealed that these compounds could potentially disrupt microtubule dynamics, a critical process for mitosis, thereby contributing to their anti-cancer properties .
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological studies are crucial for understanding potential adverse effects associated with exposure to this compound.
Table 2: Toxicological Data Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
